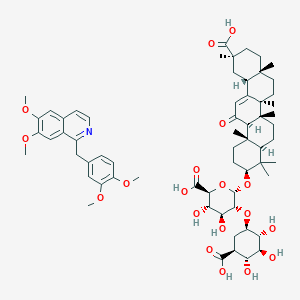
Papaverine glycyrrhizinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Papaverine glycyrrhizinate is a chemical compound that is synthesized from papaverine and glycyrrhizic acid. It has been extensively studied for its potential therapeutic applications due to its unique properties.
作用機序
The mechanism of action of papaverine glycyrrhizinate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of smooth muscle contraction. It has also been found to inhibit the activity of NF-kappa B, which is involved in the regulation of inflammation.
生化学的および生理学的効果
Papaverine glycyrrhizinate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been found to have anti-viral effects by inhibiting the replication of viruses.
実験室実験の利点と制限
Papaverine glycyrrhizinate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable. It can be used in a wide range of concentrations, and it has been found to be non-toxic in animal studies. However, there are also some limitations to its use in lab experiments. It can be difficult to dissolve in water, and it may require the use of organic solvents. It may also have limited solubility in some biological fluids.
将来の方向性
There are several future directions for the study of papaverine glycyrrhizinate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and liver diseases. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its effects on phosphodiesterase and NF-kappa B. Additionally, further studies are needed to determine the optimal dosage and administration of papaverine glycyrrhizinate for therapeutic use.
合成法
Papaverine glycyrrhizinate is synthesized by reacting papaverine with glycyrrhizic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under controlled conditions of temperature and pressure. The resulting product is purified and analyzed for its chemical properties.
科学的研究の応用
Papaverine glycyrrhizinate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of liver diseases, cardiovascular diseases, and neurological disorders.
特性
CAS番号 |
102395-75-5 |
|---|---|
製品名 |
Papaverine glycyrrhizinate |
分子式 |
C42H62O16.C20H21NO4 |
分子量 |
1160.3 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(1R,2R,3S,4R,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxane-2-carboxylic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1 |
InChIキー |
AJVFRECHHYUSKO-FYSHDTCASA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@@H]7C[C@@H]([C@H]([C@@H]([C@H]7O)O)O)C(=O)O)C)(C)C(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
同義語 |
Pavezan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



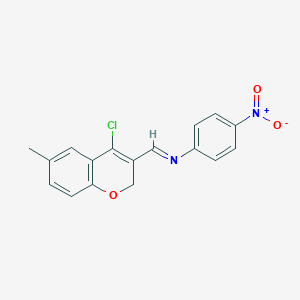
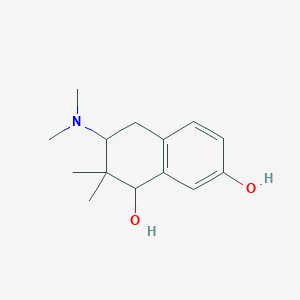
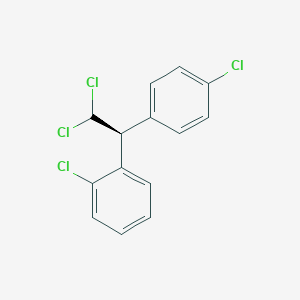
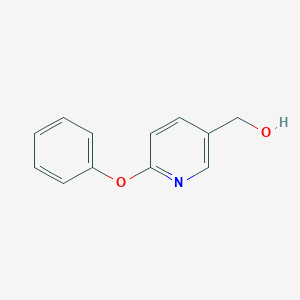
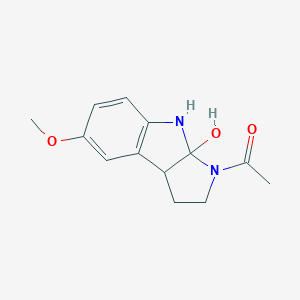
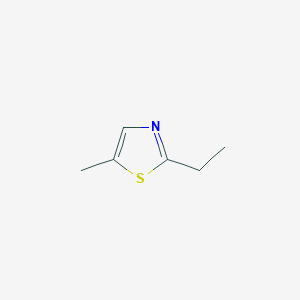
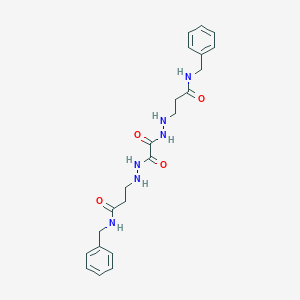
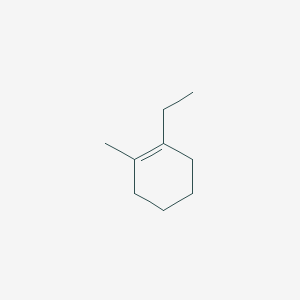
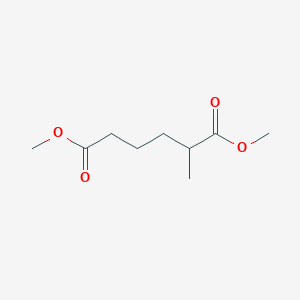
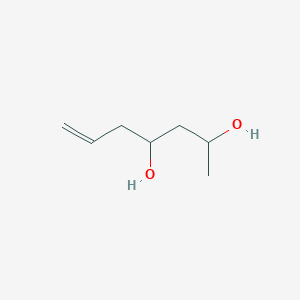
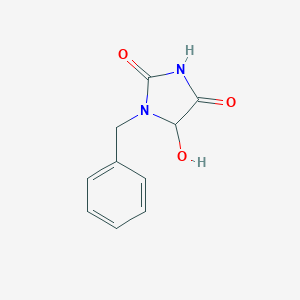
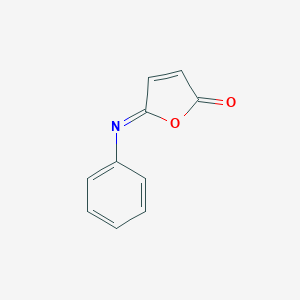
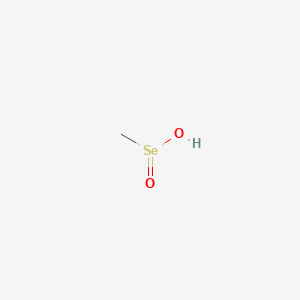
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)